(S)-4-Oxopiperidine-2-carboxylic acid
Description
Contextualizing Chiral Piperidine (B6355638) Scaffolds in Organic Synthesis
Chiral piperidine scaffolds are considered "privileged structures" in medicinal chemistry due to their prevalence in a large number of active pharmaceuticals. The three-dimensional arrangement of substituents on the piperidine ring is crucial for molecular recognition and interaction with biological targets. The incorporation of a chiral center dictates the spatial orientation of functional groups, which can profoundly influence a molecule's pharmacological profile, including its efficacy, selectivity, and pharmacokinetic properties. Consequently, the development of synthetic methodologies to access enantiomerically pure piperidine derivatives is a major focus in organic synthesis. These methods often employ asymmetric catalysis, chiral pool synthesis, or the resolution of racemic mixtures to achieve high levels of stereocontrol.
The Significance of (S)-4-Oxopiperidine-2-carboxylic acid as a Key Chiral Building Block
This compound stands out as a particularly important chiral building block due to the strategic placement of its functional groups. The carboxylic acid at the C2 position and the ketone at the C4 position provide orthogonal handles for a variety of chemical transformations. The inherent chirality at the C2 position, with the (S)-configuration, offers a predefined stereochemical foundation for the synthesis of more complex chiral molecules.
The presence of both a nucleophilic secondary amine and an electrophilic ketone within the same molecule allows for a diverse range of intramolecular and intermolecular reactions. This dual reactivity makes it a versatile starting material for the synthesis of conformationally constrained amino acids, peptidomimetics, and various heterocyclic systems. The N-protected derivatives, such as the Fmoc and Boc protected analogues, are widely used in solid-phase peptide synthesis to introduce non-natural amino acid residues into peptide chains, thereby modifying their structure and function. chemimpex.com
Overview of Academic Research Trajectories for the Compound
Academic research involving this compound has primarily focused on its application as a versatile intermediate in the synthesis of biologically active compounds and as a scaffold for creating novel chemical entities. Key research trajectories include:
Synthesis of Conformationally Constrained Peptidomimetics: The rigid piperidine ring is utilized to restrict the conformational flexibility of peptides, which can lead to enhanced biological activity and stability. The ketone functionality can be further modified to introduce additional diversity.
Development of Novel Heterocyclic Scaffolds: The compound serves as a starting point for the synthesis of more complex fused and spirocyclic heterocyclic systems through reactions involving both the ketone and the secondary amine.
Medicinal Chemistry Programs: Researchers have employed this building block in the synthesis of potent and selective antagonists for various receptors, including N-methyl-D-aspartic acid (NMDA) receptors, highlighting its potential in the development of neuroactive agents. acs.org
Asymmetric Synthesis: The inherent chirality of this compound is exploited in asymmetric syntheses to control the stereochemistry of newly formed chiral centers in the target molecules.
Interactive Data Tables
Below are interactive tables summarizing key information about this compound and its common N-protected derivatives.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | 65060-18-6 | C6H9NO3 | 143.14 |
| (S)-1-Boc-4-oxopiperidine-2-carboxylic acid | 198646-60-5 | C11H17NO5 | 243.26 |
| (S)-1-Fmoc-4-oxopiperidine-2-carboxylic acid | 1221793-43-6 | C21H19NO5 | 365.38 |
| Derivative | Key Research Applications |
|---|---|
| This compound | Starting material for synthesis of NMDA receptor antagonists, constrained amino acids. acs.org |
| (S)-1-Boc-4-oxopiperidine-2-carboxylic acid | Peptide synthesis, development of novel drug candidates. sigmaaldrich.com |
| (S)-1-Fmoc-4-oxopiperidine-2-carboxylic acid | Solid-phase peptide synthesis, bioconjugation, neuroscience research. chemimpex.com |
Structure
3D Structure
Properties
IUPAC Name |
(2S)-4-oxopiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c8-4-1-2-7-5(3-4)6(9)10/h5,7H,1-3H2,(H,9,10)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAISREBYDOFHJY-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](CC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Applications of S 4 Oxopiperidine 2 Carboxylic Acid As a Versatile Chiral Intermediate
Utility in Pharmaceutical and Agrochemical Synthesis
The structural attributes of (S)-4-Oxopiperidine-2-carboxylic acid make it an important starting material for creating a wide array of molecules with potential therapeutic or agricultural applications. The presence of reactive sites—the ketone, carboxylic acid, and amine—allows for sequential and site-selective modifications, enabling the construction of diverse molecular libraries from a single chiral precursor.
Precursor to Chiral Pharmaceutical Intermediates
The piperidine (B6355638) ring is a prevalent scaffold in numerous approved drugs, and this compound provides a direct route to chiral derivatives with significant potential in drug development. wikipedia.org Its role as a precursor is crucial in the synthesis of complex pharmaceutical intermediates, particularly for antiviral and antibacterial agents. nih.govmdpi.com
Research has demonstrated that piperidine-containing compounds are effective against a range of viruses, including influenza and HIV. nih.govresearchgate.net The piperidine moiety can be functionalized to interact with viral targets, such as inhibiting viral entry into host cells. pnas.org For instance, derivatives have been developed as potent inhibitors of the influenza virus, interfering with the early-to-middle stages of its replication cycle. researchgate.net The synthesis of these agents often leverages the piperidine core as a central scaffold, with modifications at the amine and other positions to optimize antiviral potency and pharmacokinetic properties. mdpi.commdpi.com
Similarly, in the antibacterial field, the quinolone class of antibiotics frequently incorporates a piperazine (B1678402) or piperidine ring to enhance activity. Derivatives of quinoxaline-2-carboxylic acid containing a piperidine moiety have shown promising antimycobacterial activity, including against M. tuberculosis. mdpi.com The this compound scaffold provides a chiral building block for creating new generations of these antibacterial agents.
| Therapeutic Area | Role of this compound Scaffold |
| Antiviral Agents (e.g., HIV, Influenza) | Serves as a core chiral structure for building inhibitors that can block viral replication or entry into host cells. nih.govresearchgate.netpnas.org |
| Antibacterial Agents (e.g., Quinolone Analogs) | Provides a key structural motif for developing novel antibiotics, enhancing bacterial cell wall disruption or inhibiting essential enzymes. mdpi.com |
| Neuroscience Drug Candidates | Used in the synthesis of compounds targeting the central nervous system, with potential applications as neuroprotective agents. chemimpex.com |
Building Block for Novel Agrochemical Development
The piperidine structure is not only vital in pharmaceuticals but also a key component in modern agrochemicals, including fungicides, insecticides, and herbicides. ccspublishing.org.cn While specific, direct applications of this compound in commercial agrochemicals are less documented than in pharmaceuticals, its potential as a building block is significant. The structural versatility of the piperidine ring allows for the development of compounds with diverse modes of action against agricultural pests and diseases. ccspublishing.org.cn
For example, piperidine derivatives have been patented for use as insecticides, acaricides, and molluscicides. google.com The synthesis of these active ingredients often involves modifying the piperidine ring to enhance potency and spectrum of activity. Natural products containing the piperidine motif, such as piperine, have also served as lead compounds for the development of new ester derivatives with potent acaricidal and aphicidal activities. mdpi.com The chiral nature of this compound offers an advantage in creating stereospecific agrochemicals, which can lead to increased efficacy and reduced environmental impact. Furthermore, pyridine (B92270) carboxylic acid herbicides are a known class of agrochemicals, highlighting the relevance of the core chemical features present in this intermediate. vt.edu
Integration into Peptide and Peptidomimetic Chemistry
The incorporation of non-natural amino acids into peptides is a powerful strategy for enhancing their therapeutic properties. This compound serves as a constrained cyclic amino acid analogue, offering unique advantages in peptide design.
Scaffold for Peptide Synthesis and Modification
In peptide chemistry, this compound is utilized as a crucial building block for the synthesis of various peptides and proteins. chemimpex.com To facilitate its use in standard solid-phase peptide synthesis (SPPS), the secondary amine is typically protected with groups like Fluorenylmethoxycarbonyl (Fmoc) or tert-Butoxycarbonyl (Boc). chemimpex.com These protected derivatives, such as (S)-1-Fmoc-4-oxopiperidine-2-carboxylic acid and (S)-1-Boc-4-oxopiperidine-2-carboxylic acid, allow for its controlled incorporation into a growing peptide chain. chemimpex.com
The presence of the ketone group provides an additional site for modification, allowing for the attachment of other molecules or the introduction of further structural diversity after the main peptide chain has been assembled. sigmaaldrich.com This dual functionality makes it a highly versatile scaffold for creating complex, modified peptides with tailored biological functions. explorationpub.com
| Protected Derivative | Protecting Group | Primary Application in Synthesis |
| (S)-1-Fmoc-4-oxopiperidine-2-carboxylic acid | Fmoc (Fluorenylmethoxycarbonyl) | A key building block in Fmoc-based solid-phase peptide synthesis for creating pharmaceuticals and bioactive compounds. chemimpex.comsigmaaldrich.com |
| (S)-1-Boc-4-oxopiperidine-2-carboxylic acid | Boc (tert-Butoxycarbonyl) | Used in Boc-based peptide synthesis strategies; its applications are centered on creating novel peptide structures. |
Development of Constrained Peptidomimetics
A major challenge in peptide-based drug development is their inherent flexibility and susceptibility to degradation by proteases. Introducing conformational constraints into the peptide backbone can address these issues by locking the molecule into its bioactive conformation, thereby increasing potency, selectivity, and metabolic stability. nih.govunibo.it
This compound is an ideal candidate for developing such constrained peptidomimetics. unibo.it Its rigid six-membered ring structure significantly reduces the conformational freedom of the peptide chain when incorporated. This pre-organization of the molecular structure can enhance binding affinity to biological targets like receptors or enzymes. The synthesis of peptidomimetics containing constrained cyclic amino acids like this one is a key strategy for transforming biologically active peptides into viable drug candidates. mdpi.comamazonaws.com
Role in the Design of Bioactive Compounds and Drug Discovery Research
This compound is a powerful tool in the hands of medicinal chemists for the rational design of novel bioactive compounds. nih.gov Its value extends beyond being a simple scaffold; its chirality and multiple functional groups allow it to serve as a versatile starting point for generating libraries of complex molecules for drug discovery screening.
The ability to facilitate the formation of intricate molecular architectures makes it a preferred choice for chemists aiming to design and optimize bioactive compounds. chemimpex.com The carboxylic acid moiety is a common feature in many drugs, acting as a key pharmacophore, though it can sometimes present challenges in absorption or metabolic stability. nih.gov The piperidine ring system itself is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple, unrelated biological targets. This makes derivatives of this compound highly valuable in exploring new therapeutic targets and developing novel drug candidates with improved efficacy. chemimpex.comresearchgate.net
Scaffold for Enzyme Inhibitor Design (via derivatives)
The constrained conformation of the piperidine ring in this compound makes it an excellent scaffold for the design of enzyme inhibitors. This structural rigidity helps to minimize the entropic penalty upon binding to a target enzyme, potentially leading to higher affinity and selectivity. Derivatives of this scaffold have been successfully employed to create potent inhibitors for various enzymes, most notably Dipeptidyl Peptidase-4 (DPP-4).
DPP-4 inhibitors, also known as gliptins, are a class of oral medications for the treatment of type 2 diabetes mellitus. nih.gov They work by blocking the DPP-4 enzyme, which inactivates incretin (B1656795) hormones like GLP-1 and GIP. emanresearch.orgoatext.com This prolongs the action of incretins, leading to increased insulin (B600854) secretion and reduced glucagon (B607659) levels in a glucose-dependent manner. emanresearch.orgoatext.com The piperidine scaffold of this compound can be incorporated into peptidomimetic structures that effectively fit into the active site of the DPP-4 enzyme. nih.govchemimpex.com The design of these inhibitors often involves modifying the carboxylic acid and the secondary amine of the piperidine ring to optimize interactions with key residues in the enzyme's S1 and S2 pockets. oatext.com
Beyond diabetes, piperidine derivatives are being investigated as inhibitors for other enzymes. For instance, research has focused on developing inhibitors for 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis, an essential enzyme in the menaquinone biosynthesis pathway, making it a promising target for new tuberculosis therapies. nih.gov The piperidine core serves as a central structural element to which various aryl and aliphatic moieties can be attached to probe the enzyme's binding site and improve inhibitory potency. nih.gov
Table 1: this compound Derivatives as Enzyme Inhibitors
| Target Enzyme | Therapeutic Area | Role of the Piperidine Scaffold | Reference |
|---|---|---|---|
| Dipeptidyl Peptidase-4 (DPP-4) | Type 2 Diabetes | Provides a rigid core for peptidomimetic inhibitors, orienting functional groups for optimal binding to the enzyme's active site. | nih.govemanresearch.orgoatext.com |
| MenA (1,4-dihydroxy-2-naphthoate isoprenyltransferase) | Tuberculosis | Acts as a central scaffold for linking aromatic and aliphatic groups to enhance inhibitory activity against M. tuberculosis. | nih.gov |
Precursor for Receptor Ligand Development (via derivatives)
The chiral nature and functional handles of this compound make it a valuable precursor for synthesizing ligands that target specific receptors, particularly G-protein-coupled receptors (GPCRs). A significant area of application is the development of ligands for dopamine (B1211576) receptors, specifically the D2 and D3 subtypes, which are implicated in various neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and substance abuse. nih.govmdpi.combiorxiv.org
Researchers have designed and synthesized novel bitopic ligands based on the structure of known D2/D3 antagonists like eticlopride. nih.gov In these designs, the piperidine ring, derivable from this compound, serves as a core component. Modifications, such as expanding the ring system or incorporating O-alkylations at the 4-position, have been explored to modulate binding affinity and selectivity between D2 and D3 receptors. nih.gov For example, studies have shown that O-alkylated analogues can exhibit higher binding affinities at both D2 and D3 receptors compared to their N-alkylated counterparts. nih.gov
Furthermore, derivatives of this compound have been utilized to create potent and selective antagonists for the N-methyl-D-aspartic acid (NMDA) receptor. acs.org These compounds, specifically 4-(tetrazolylalkyl)piperidine-2-carboxylic acids, show promise as neuroprotective agents. The piperidine-2-carboxylic acid moiety is crucial for their antagonist activity at the NMDA receptor. acs.org
Table 2: Receptor Ligands Developed from this compound Derivatives
| Target Receptor | Potential Therapeutic Application | Example Derivative Class | Reference |
|---|---|---|---|
| Dopamine D2/D3 Receptors | Schizophrenia, Parkinson's Disease, Substance Abuse | Eticlopride-based bitopic ligands, Arylpiperazine derivatives | nih.govbiorxiv.orgresearchgate.net |
| N-methyl-D-aspartic acid (NMDA) Receptor | Neuroprotection | 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids | acs.org |
Rational Design of Derivatives for Pharmacological Research
The rational design of novel therapeutic agents frequently utilizes well-defined scaffolds like this compound to explore structure-activity relationships (SAR). chemimpex.com By systematically modifying the core structure, medicinal chemists can fine-tune the pharmacological properties of the resulting derivatives to enhance potency, selectivity, and pharmacokinetic profiles. chemimpex.com
In the context of dopamine receptor ligands, SAR studies have revealed that even minor changes to the piperidine ring can significantly impact binding. nih.gov For instance, moving the position of the nitrogen within the ring or expanding the ring size has been shown to be detrimental to D2/D3 binding affinities. nih.gov Conversely, the addition of specific linkers and secondary pharmacophores through N-alkylation or O-alkylation can improve these affinities. nih.gov This systematic approach allows for the optimization of ligands for specific receptor subtypes.
This principle of rational design extends to other therapeutic areas. The 4-aminopiperidine (B84694) core, which can be synthesized from 4-piperidone (B1582916) derivatives, has been identified as a promising lead structure for novel antifungal agents that target ergosterol (B1671047) biosynthesis. mdpi.com SAR studies on this scaffold involve modifying the substituents on both the ring nitrogen and the 4-amino group to optimize antifungal activity against clinically relevant fungal isolates like Aspergillus and Candida species. mdpi.com The flexibility of the piperidine scaffold allows for the creation of large libraries of compounds for screening and development. mdpi.com
Contribution to Natural Product Synthesis
Chiral piperidine rings are a common structural motif in a vast array of natural products, particularly alkaloids, many of which possess significant biological activity. This compound serves as a valuable chiral pool starting material, providing a pre-formed, enantiomerically pure piperidine core that can be elaborated into complex natural product targets. The use of such chiral intermediates simplifies synthetic routes, avoids costly resolution steps, and ensures the desired stereochemistry in the final product.
While specific total syntheses starting directly from this compound are specialized, the utility of related pipecolic acid derivatives is well-documented in the synthesis of complex alkaloids. The functional groups present on this compound—the ketone and the carboxylic acid—offer multiple points for chemical modification, allowing for the construction of intricate molecular architectures. For example, the ketone can be used for carbon-carbon bond formation or converted to other functional groups, while the carboxylic acid and the amine are ideal handles for peptide couplings or other functionalizations. This versatility makes it a powerful tool for synthetic chemists aiming to construct stereochemically complex natural products and their analogues. nih.govacs.org
Advanced Structural Characterization and Stereochemical Analysis
Spectroscopic Methodologies for Elucidating Structure and Conformation
Spectroscopic analysis provides a detailed picture of the molecular framework of (S)-4-Oxopiperidine-2-carboxylic acid, confirming the connectivity of atoms and offering insights into its conformational dynamics in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the carbon-hydrogen framework. While a specific, published spectrum for the parent compound is not readily available, the expected chemical shifts can be predicted based on the functional groups present.
¹H NMR: The spectrum would exhibit distinct signals for the protons on the piperidine (B6355638) ring. The α-proton at the C2 position (methine proton adjacent to the carboxylic acid) would likely appear as a multiplet in the 3.5-4.5 ppm range, influenced by the stereocenter and coupling with adjacent methylene (B1212753) protons. The protons on C3, C5, and C6 would present as complex multiplets, typically between 2.0 and 3.5 ppm. The N-H proton signal would be a broad singlet, and its position would be solvent-dependent, while the carboxylic acid O-H proton would appear as a highly deshielded, broad singlet, often above 10-12 ppm. libretexts.org
¹³C NMR: The carbonyl carbon of the ketone at C4 would be the most deshielded carbon, appearing around 200-210 ppm. The carboxylic acid carbonyl carbon (C=O) would resonate in the 170-180 ppm region. libretexts.org The chiral carbon at C2 would be expected in the 50-60 ppm range, with the remaining ring carbons (C3, C5, C6) appearing between 25 and 50 ppm.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups within the molecule. The spectrum is characterized by strong absorption bands corresponding to the vibrational frequencies of the ketone, carboxylic acid, and amine groups. smolecule.com
| Vibrational Mode | Functional Group | Characteristic Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | Carboxylic Acid | 3300–2500 | Strong, Broad |
| N-H Stretch | Secondary Amine | 3300–3500 (moderate, often overlapped by O-H) | Moderate |
| C-H Stretch | Aliphatic | 2950–2850 | Medium |
| C=O Stretch | Ketone | 1720–1710 | Strong |
| C=O Stretch | Carboxylic Acid | 1710–1700 | Strong |
| C-O Stretch | Carboxylic Acid | 1320–1210 | Strong |
| O-H Bend | Carboxylic Acid | 1420–1310 | Medium |
Data compiled from references smolecule.comlibretexts.orgchemguide.co.uk.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure. For this compound (molecular weight: 143.14 g/mol ), electron ionization (EI-MS) would show a molecular ion peak (M⁺) at m/z 143. smolecule.com Characteristic fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.orglew.ro The piperidine ring itself can undergo cleavage, leading to further fragment ions.
| Fragment | m/z Value (Predicted) | Description |
| [M]⁺ | 143 | Molecular Ion |
| [M-OH]⁺ | 126 | Loss of hydroxyl radical from the carboxylic acid |
| [M-COOH]⁺ | 98 | Loss of the carboxyl group (decarboxylation) |
Data compiled from references smolecule.comlibretexts.org.
X-ray Diffraction Analysis of this compound and its Crystalline Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While the crystal structure of the parent this compound is not prominently published, analysis of related piperidone derivatives consistently reveals key structural features. nih.govchemrevlett.comchemrevlett.com
X-ray analysis would provide precise data on:
Bond Lengths and Angles: Confirming the covalent structure of the molecule.
Ring Conformation: The piperidine ring is expected to adopt a stable chair conformation, which is the most common conformation for such six-membered rings. nih.govchemrevlett.com This has been confirmed in numerous crystal structures of piperidin-4-one derivatives. chemrevlett.com
Substituent Orientation: The analysis would determine whether the carboxylic acid group at the C2 position and other atoms occupy axial or equatorial positions on the chair conformer.
Intermolecular Interactions: It would reveal the nature of hydrogen bonding (e.g., between the carboxylic acid and amine groups of adjacent molecules) and other forces that dictate the crystal packing.
In the absence of a specific structure for the parent acid, crystalline derivatives, such as N-protected versions (e.g., N-Boc or N-Fmoc) or salts (e.g., hydrochloride), are often used for X-ray analysis. rsc.orgchemimpex.comvwr.com These derivatives typically form high-quality crystals suitable for diffraction studies, providing unambiguous proof of the molecular structure and relative stereochemistry.
Determination of Absolute Configuration and Enantiomeric Excess
Confirming the "(S)" configuration at the C2 stereocenter and quantifying the purity of this single enantiomer are critical.
Optical Rotation: Chiral molecules rotate the plane of polarized light, a property known as optical activity. The direction and magnitude of this rotation are characteristic of a specific enantiomer. For the closely related derivative, (S)-1-Boc-4-oxopiperidine-2-carboxylic acid, a specific rotation of [α]D²² = -18.5° (c = 1 in chloroform) has been reported. This negative sign of rotation is a key identifier for the (S)-enantiomer in this specific derivative, and the parent compound is expected to have its own characteristic value.
Circular Dichroism (CD) Spectroscopy: Circular dichroism measures the differential absorption of left- and right-circularly polarized light. It is a powerful technique for determining the absolute configuration of chiral molecules. mtoz-biolabs.com The experimental CD spectrum of this compound can be compared to a theoretically predicted spectrum generated by quantum-mechanical calculations. nih.gov A match between the experimental and calculated spectra for the (S)-isomer provides definitive proof of its absolute configuration. nih.govrsc.org Vibrational Circular Dichroism (VCD) is another highly reliable method that analyzes the chirality of molecular vibrations. rsc.orgamericanlaboratory.com
Enantiomeric Excess (ee) Analysis: Enantiomeric excess is a measure of the purity of a chiral sample. It is typically determined using chiral chromatography, most commonly High-Performance Liquid Chromatography (HPLC). The sample is passed through a column containing a chiral stationary phase (CSP), which interacts differently with the (S) and (R) enantiomers. This differential interaction leads to a separation of the two enantiomers, which are detected as two distinct peaks in the chromatogram. The enantiomeric excess is calculated from the relative areas of these two peaks. This method is highly accurate for quantifying the amount of the desired (S)-enantiomer relative to the unwanted (R)-enantiomer. mdpi.com
Conformational Studies and Stereoisomeric Differentiation
The biological activity of piperidine derivatives is often linked to their preferred three-dimensional shape or conformation.
Conformational Analysis: The piperidine ring in this compound is flexible and primarily exists in two interconverting chair conformations. The substituents on the ring can occupy either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) positions.
Conformer A: Carboxylic acid group at C2 is in an equatorial position.
Conformer B: Carboxylic acid group at C2 is in an axial position.
Stereoisomeric Differentiation: The primary stereoisomer of the title compound is its enantiomer, (R)-4-Oxopiperidine-2-carboxylic acid. These two enantiomers have identical physical properties (melting point, boiling point, NMR spectra in achiral solvents) except for their interaction with polarized light (equal and opposite optical rotation).
Differentiation between the (S) and (R) enantiomers is achieved using the chiroptical and chromatographic methods described in section 4.3. NMR spectroscopy in the presence of a chiral solvating agent or a chiral shift reagent can also be used to distinguish between enantiomers, as the agent will interact differently with each, leading to separate signals in the NMR spectrum. nih.gov
Computational and Theoretical Investigations of S 4 Oxopiperidine 2 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and inherent reactivity of (S)-4-Oxopiperidine-2-carboxylic acid. These calculations can determine the three-dimensional arrangement of atoms and the distribution of electrons within the molecule.
Detailed analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps to identify the regions of the molecule most likely to act as an electron donor and an electron acceptor, respectively. The resulting map of electrostatic potential highlights electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting how the molecule will interact with other reagents. The presence of a carboxylic acid and a ketone group allows for diverse reactivity. smolecule.com For instance, the carbonyl carbon of the ketone is an electrophilic site susceptible to nucleophilic attack, while the carboxylic acid proton is acidic. smolecule.com Computational models can quantify these properties, providing a theoretical basis for the molecule's chemical behavior.
Table 1: Calculated Electronic Properties of this compound
| Property | Description | Predicted Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons; associated with nucleophilic character. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons; associated with electrophilic character. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the molecule's kinetic stability and electronic excitation energy. |
| Electrostatic Potential | 3D map of charge distribution on the molecule's surface. | Identifies electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for non-covalent interactions and chemical reactions. |
| Atomic Charges | Calculated charge distribution on each atom. | Quantifies the electrophilicity and nucleophilicity of specific atoms, such as the carbonyl carbon and oxygen atoms. |
This table is illustrative and based on the types of data generated from standard quantum chemical calculations.
Mechanistic Insights into Organic Reactions Involving the Compound
Computational methods are pivotal in exploring the detailed mechanisms of organic reactions. For a molecule like this compound, which can undergo reactions such as amide bond formation, reduction of the ketone, and nucleophilic additions, theoretical calculations can map out the entire reaction pathway. smolecule.com
By calculating the potential energy surface for a given reaction, chemists can identify the structures and energies of reactants, intermediates, transition states, and products. This information allows for the determination of activation energies, which are crucial for understanding reaction rates. For example, in an amide coupling reaction, quantum calculations can model the step-by-step process, including the activation of the carboxylic acid, the nucleophilic attack by an amine, and the subsequent collapse of the tetrahedral intermediate to form the final amide bond.
Furthermore, mechanistic studies on structurally related carboxylic acids have utilized DFT calculations to understand interactions that influence experimental outcomes, such as peak tailing in liquid chromatography. nih.gov These computational approaches can elucidate the role of non-covalent interactions, such as hydrogen bonding with silanol (B1196071) groups, providing a molecular-level understanding of the process. nih.gov This same approach can be applied to understand the reaction mechanisms of this compound in various chemical environments.
Molecular Modeling and Docking Simulations for Derivative-Target Interactions
Derivatives of this compound are of significant interest in medicinal chemistry. Molecular modeling and docking simulations are essential computational techniques used to predict and analyze how these derivatives interact with biological targets such as proteins and enzymes. mdpi.com
Molecular docking predicts the preferred orientation of a ligand (the derivative) when bound to a receptor to form a stable complex. mdpi.com The process involves sampling numerous possible conformations of the ligand within the binding site and scoring them based on their binding affinity. This approach has been successfully applied to various piperidine (B6355638) derivatives. For instance, docking studies of oxopiperidine derivatives as MDM2 inhibitors have identified key interactions within the p53 binding site. researchgate.net Similarly, modeling studies of piperidine-2-carboxylic acid derivatives have been used to understand their binding geometry at the NMDA receptor. nih.gov
These simulations provide critical information about the non-covalent interactions that stabilize the ligand-receptor complex, including:
Hydrogen bonds: Essential for specificity and affinity.
Hydrophobic interactions: Crucial for binding within nonpolar pockets.
Electrostatic interactions: Occur between charged or polar groups.
Pi-pi stacking: Involves interactions between aromatic rings. researchgate.net
Following docking, molecular dynamics (MD) simulations can be employed to study the behavior of the ligand-protein complex over time, providing insights into its stability and the dynamic nature of the interactions. nih.govmdpi.com
Table 2: Examples of Docking Studies on Structurally Related Piperidine Derivatives
| Derivative Class | Biological Target | Key Interactions Noted in Simulations | Reference |
|---|---|---|---|
| Oxopiperidine derivatives | MDM2 | Hydrogen bonding, pi-pi interactions with active site residues. | researchgate.net |
| Piperidine-2-carboxylic acid derivatives | NMDA Receptor | Analysis of binding geometry of the acidic moiety within the receptor site. | nih.gov |
| Thiazole-Pyridine Scaffolds | SARS-CoV-2 Main Protease | Hydrogen bonds and hydrophobic interactions with residues like MET 17, GLN 19, and GLY 71. | mdpi.com |
Prediction of Spectroscopic Properties and Reaction Outcomes
Computational chemistry also serves as a powerful tool for predicting spectroscopic data, which can aid in the characterization of this compound and its derivatives. Theoretical calculations can predict various spectroscopic properties, including NMR chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and Raman spectra. researchgate.net By comparing the computationally predicted spectra with experimental data, researchers can confirm the structure and conformation of the synthesized molecule. Studies on complexes of related molecules, such as piperidine-4-carboxylic acid, have demonstrated that B3LYP calculations can accurately model vibrational spectra (FTIR, Raman) and correlate them with specific molecular interactions like hydrogen bonds. researchgate.net
Beyond spectroscopy, modern computational approaches are increasingly used to predict the outcomes of chemical reactions. Machine learning algorithms, trained on large datasets of known reactions, can predict the likely products and yields for a given set of reactants and conditions. rjptonline.org These tools can help chemists choose the most efficient synthetic pathways, reducing the need for extensive trial-and-error experimentation in the lab. rjptonline.org For complex transformations like cationic rearrangements, algorithms combining mechanistic rules with quantum mechanical calculations can analyze vast reaction networks to predict product distributions with remarkable accuracy. nih.gov Such predictive models represent the future of synthesis planning and could be applied to reactions involving this compound to optimize the synthesis of its derivatives.
Table 3: Computationally Predictable Spectroscopic and Reaction Data
| Data Type | Computational Method | Application |
|---|---|---|
| NMR Spectra | DFT (e.g., GIAO method) | Prediction of ¹H and ¹³C chemical shifts to aid in structure elucidation. |
| IR/Raman Spectra | DFT (Frequency calculations) | Prediction of vibrational modes to help identify functional groups and confirm molecular structure. researchgate.net |
| Reaction Yields | Machine Learning Models | Estimation of the expected yield of a reaction to guide optimization of synthesis. rjptonline.org |
| Reaction Products | Mechanistic Algorithms & AI | Prediction of the major and minor products of a chemical transformation. nih.gov |
Analytical Research Methodologies for Quantitation and Purity
Development of Advanced Chromatographic and Mass Spectrometric Techniques
The quantitation and purity assessment of (S)-4-Oxopiperidine-2-carboxylic acid relies heavily on the separation power of chromatography coupled with the specificity of mass spectrometry. Due to the compound's chiral nature, methods must be capable of separating the (S)-enantiomer from its (R)-enantiomer.
High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose. Chiral stationary phases (CSPs) are essential for resolving the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are widely used for the enantiomeric separation of chiral compounds, including amino acids and their derivatives. yakhak.org For a compound like this compound, a normal-phase chiral HPLC method is often effective. oup.com The separation mechanism involves stereoselective interactions (e.g., hydrogen bonding, dipole-dipole interactions) between the analyte and the chiral stationary phase. youtube.com
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), provides a powerful tool for both quantification and structural confirmation. Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable alternative to reversed-phase chromatography for polar compounds like piperidine-2-carboxlyic acid and its analogues, offering good retention and compatibility with mass spectrometry. shodex.comresearchgate.net Electrospray ionization (ESI) is the preferred ionization technique for such molecules, typically operating in positive ion mode to generate protonated molecular ions [M+H]⁺ for detection.
Below is a table summarizing typical parameters for a chiral HPLC-UV and an LC-MS/MS method for the analysis of this compound.
| Parameter | Chiral HPLC-UV Method | LC-MS/MS Method |
| Column | Chiralpak® AD-H (amylose derivative) | Asahipak® NH2P-50 (polymer-based amino) |
| Dimensions | 250 x 4.6 mm, 5 µm | 150 x 2.0 mm, 5 µm |
| Mobile Phase | n-Hexane:Isopropanol:Trifluoroacetic Acid (85:15:0.1, v/v/v) | Acetonitrile:Water with 0.1% Formic Acid (80:20, v/v) |
| Flow Rate | 1.0 mL/min | 0.3 mL/min |
| Detection | UV at 210 nm | ESI-MS/MS (Positive Ion Mode) |
| Temperature | 35°C | 40°C |
| Injection Volume | 10 µL | 5 µL |
| MS Transition | N/A | Precursor Ion > Product Ion (e.g., m/z 144.1 > 98.1) |
Novel Approaches for Trace Analysis and Metabolite Detection
Detecting trace levels of this compound and its metabolites in complex biological matrices requires highly sensitive and specific analytical methods. Research into related compounds, such as 6-oxopiperidine-2-carboxylic acid (6-oxo-PIP), a biomarker for pyridoxine-dependent epilepsy, provides a strong framework for developing such methodologies. pdeonline.org The analytical challenge lies in extracting and quantifying minute amounts of the target analyte while minimizing interference from the biological matrix (e.g., plasma, urine, or cerebrospinal fluid).
The established approach for these trace-level analyses is LC-MS/MS. researchgate.netpdeonline.org This technique offers superior sensitivity and selectivity through Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion. This specific transition is monitored, significantly reducing chemical noise and allowing for quantification at very low concentrations. pdeonline.org To enhance signal intensity and improve chromatographic retention for polar carboxylic acids, chemical derivatization can be employed, although direct analysis is often possible with modern HILIC columns. nih.gov
Sample preparation is a critical step. Solid-phase extraction (SPE) or simple protein precipitation followed by centrifugation are common methods to clean up biological samples before injection into the LC-MS/MS system. The use of a stable isotope-labeled internal standard (e.g., d3-6-oxo-PIP) is crucial for accurate quantification, as it corrects for matrix effects and variations in instrument response. pdeonline.org
The table below outlines key features of a novel trace analysis method adapted from biomarker research.
| Feature | Description | Rationale |
| Technique | Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-LC-MS/MS) | Provides excellent retention for polar analytes and high sensitivity/selectivity for trace quantification in complex matrices. researchgate.net |
| Sample Matrix | Plasma, Urine, Cerebrospinal Fluid (CSF) | Relevant biological fluids for studying metabolites and biomarkers. pdeonline.org |
| Sample Preparation | Protein precipitation with methanol (B129727) followed by centrifugation. | A straightforward and effective method for removing high-abundance proteins that interfere with analysis. researchgate.net |
| Internal Standard | Stable Isotope-Labeled (SIL) analogue of the analyte. | Compensates for matrix effects and variability during sample preparation and analysis, ensuring high accuracy. pdeonline.org |
| Quantification Mode | Multiple Reaction Monitoring (MRM) | Ensures high specificity by monitoring a unique precursor-to-product ion transition, enabling detection at low µM or nM levels. pdeonline.org |
| Limit of Quantification (LOQ) | Typically in the low µM to high nM range (e.g., 2.0 - 4.0 µM for 6-oxo-PIP). pdeonline.org | Demonstrates the high sensitivity required for detecting trace levels of metabolites. |
Method Validation and Quality Control in Research Settings
Validation of an analytical method is the process of providing documented evidence that the procedure is suitable for its intended purpose. registech.com For a chiral compound like this compound, validation must address not only the quantification of the compound but also the determination of its enantiomeric purity. Quality control ensures that the raw materials and intermediates meet stringent specifications. pharmasources.comufag-laboratorien.ch
Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). The key parameters evaluated include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. registech.comresearchgate.net
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its enantiomer, impurities, and degradation products. For a chiral method, baseline resolution between the (S) and (R) enantiomers is a key acceptance criterion.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) of ≥ 0.99 is typically required.
Accuracy: The closeness of the test results to the true value, often assessed by spike-recovery studies at different concentration levels.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
LOD and LOQ: The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. The LOQ is particularly important for quantifying the undesired enantiomer as an impurity. researchgate.net
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature), providing an indication of its reliability during routine use.
The following table summarizes the validation parameters and typical acceptance criteria for a chiral HPLC method in a research setting.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | Demonstrates separation of the (S)-enantiomer from its (R)-enantiomer and other potential impurities. | Resolution (Rs) between enantiomeric peaks > 1.5. Peak purity analysis should confirm no co-eluting peaks. |
| Linearity | Establishes a linear relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.99 over the specified range. |
| Accuracy | Measures the agreement between the measured value and the true value. | Recovery of 98-102% for the main analyte; 90-110% for the enantiomeric impurity at the LOQ level. |
| Precision (Repeatability) | Assesses variability with repeated measurements under the same conditions (n=6). | Relative Standard Deviation (RSD) ≤ 2.0% for the main analyte; ≤ 10% for the enantiomeric impurity. |
| Limit of Quantification (LOQ) | The lowest amount of the undesired enantiomer that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio ≥ 10; RSD ≤ 10%. |
| Robustness | Evaluates the effect of small, deliberate changes in method parameters. | Resolution and peak shape should remain within acceptable limits. RSD of results should not be significantly affected. |
Emerging Research Frontiers and Interdisciplinary Perspectives
Investigation of (S)-4-Oxopiperidine-2-carboxylic acid in Biological Systems as a Metabolite
Recent discoveries have highlighted the presence and diagnostic importance of this compound, also referred to in literature as 6-oxo-pipecolic acid (6-oxo-PIP), in biological systems. pdeonline.orgnih.gov Its connection to lysine (B10760008) metabolism and certain metabolic disorders has opened up new avenues for research and clinical applications.
Endogenous Occurrence and Metabolic Pathways
This compound has been identified as an endogenous metabolite in humans, particularly in individuals with certain genetic disorders of lysine metabolism. nih.govnih.gov The primary pathway for lysine degradation involves the formation of α-aminoadipic semialdehyde (α-AASA), which exists in equilibrium with its cyclic form, Δ¹-piperideine-6-carboxylate (P6C). nih.govnih.gov In a healthy individual, the enzyme α-aminoadipic semialdehyde dehydrogenase (encoded by the ALDH7A1 gene) further metabolizes α-AASA. nih.govnih.gov
However, in individuals with a deficiency in this enzyme, α-AASA and P6C accumulate. nih.gov It is from this accumulation that 6-oxo-pipecolic acid is thought to be formed. pdeonline.org While the exact enzymatic step leading to the formation of the 6-oxo derivative is still under investigation, it is considered a downstream product of the blocked lysine catabolism pathway. pdeonline.org Its presence has been confirmed in various biological fluids, including urine, plasma, and cerebrospinal fluid (CSF) of affected patients. pdeonline.orgnih.gov The accumulation of L-pipecolic acid is a known issue in patients with peroxisome biogenesis disorders, indicating the importance of this metabolic pathway. nih.gov
Association with Biochemical Processes and Biomarker Potential
The most significant finding regarding this compound is its emergence as a stable and reliable biomarker for ALDH7A1 deficiency, a condition that causes pyridoxine-dependent epilepsy (PDE). pdeonline.orgnih.gov The established biomarkers, α-AASA and P6C, are notoriously unstable at room temperature, which can lead to false-negative results in diagnostic screening. pdeonline.orgucl.ac.uk
In contrast, 6-oxo-pipecolic acid has demonstrated significantly greater stability, making it a more suitable candidate for newborn screening and for monitoring therapeutic interventions, such as dietary lysine restriction. pdeonline.orgnih.gov Studies have shown that while α-AASA levels may decrease with age or treatment, 6-oxo-pipecolic acid levels can remain elevated. nih.gov However, it has been noted that in neonates (under 6 months), 6-oxo-pipecolic acid levels may not be as reliably elevated, suggesting that α-AASA remains a crucial biomarker for this age group. nih.govnih.gov Elevated levels of 6-oxo-pipecolic acid have also been observed in individuals with molybdenum cofactor deficiency, a condition that can cause a secondary ALDH7A1 deficiency. nih.govnih.gov
Table 1: Comparison of Biomarkers for ALDH7A1 Deficiency
| Biomarker | Stability at Room Temperature | Diagnostic Reliability in Neonates |
| α-Aminoadipic semialdehyde (α-AASA) | Low | High |
| Δ¹-Piperideine-6-carboxylate (P6C) | Low | High |
| This compound (6-oxo-PIP) | High | Lower than α-AASA/P6C |
New Directions in Catalysis and Sustainable Synthesis
The synthesis of chiral piperidine (B6355638) derivatives, such as this compound, is of great interest to the pharmaceutical industry due to their prevalence in bioactive molecules. nih.gov Emerging research in catalysis is focused on developing more efficient, sustainable, and environmentally friendly synthetic routes. These "green chemistry" approaches aim to reduce waste, energy consumption, and the use of hazardous materials. semanticscholar.org
Modern strategies that are being applied to the synthesis of chiral piperidines and could be applicable to this compound include:
Biocatalysis: The use of enzymes to perform specific chemical transformations offers high selectivity and mild reaction conditions. nih.govnih.gov For instance, enzymes like lysine cyclodeaminase are used for the synthesis of L-pipecolic acid, a related compound. researchgate.net The enzymatic hydroxylation of L-pipecolic acid has also been demonstrated, suggesting that biocatalytic methods could be developed for the specific oxidation required to produce the 4-oxo derivative. researchgate.net
Flow Chemistry: Continuous flow protocols are gaining traction for the synthesis of chiral active pharmaceutical ingredients. rsc.orgnih.govacs.org These systems allow for precise control over reaction parameters, improved safety, and easier scalability. The rapid and highly diastereoselective synthesis of chiral piperidines has been successfully demonstrated using flow chemistry. nih.govacs.org
Organocatalysis: The use of small organic molecules as catalysts provides an alternative to metal-based catalysts, which can be toxic and expensive. This approach is a key component of green chemistry and has been applied to the asymmetric synthesis of various heterocyclic compounds.
These advanced catalytic methods hold the promise of producing this compound and other valuable piperidine derivatives with higher efficiency and a smaller environmental footprint.
Exploration in Materials Science and Polymer Chemistry
The unique structural features of this compound, namely its chiral center, carboxylic acid group, and ketone functionality, make it an interesting candidate for applications in materials science and polymer chemistry. While research in this area is still in its early stages, the incorporation of such functionalized piperidine moieties into polymers could lead to materials with novel properties.
The protected derivative, (S)-1-Fmoc-4-oxopiperidine-2-carboxylic acid, is noted for its exploration in the development of advanced materials like polymers and coatings. chemimpex.com The functional groups on the piperidine ring can serve as points for polymerization or for grafting onto existing polymer backbones, thereby modifying the material's properties.
Potential applications could be analogous to those of other functionalized heterocyclic monomers:
Functional Polymers: The carboxylic acid group could be used for the synthesis of polyesters or polyamides. The presence of the ketone and the chiral center within the polymer backbone could influence the material's thermal properties, crystallinity, and biodegradability. Piperidine-based polymers have been investigated for various applications, including as antimicrobial materials and for drug delivery. nih.govrsc.org
Bioactive Films and Hydrogels: The inherent biological relevance of the piperidine scaffold suggests that polymers incorporating this compound could be designed for biomedical applications, such as in bioactive films or hydrogels for controlled drug release. nih.gov
Chiral Materials: The enantiopure nature of the compound could be exploited in the creation of chiral polymers for applications in enantioselective separations or as chiral catalysts.
Although specific examples of polymers synthesized directly from this compound are not yet prevalent in the literature, the broader research on functional polymers from piperidine and other heterocyclic derivatives points to a promising future for this compound in materials science. rsc.orgresearchgate.net
Q & A
Q. What are the established synthetic routes for (S)-4-Oxopiperidine-2-carboxylic acid, and what are their key reaction conditions?
- Methodological Answer : The synthesis typically involves cyclization and oxidation steps. For example, analogous piperidine derivatives are synthesized via intramolecular cyclization of protected amino acids, followed by oxidation at the 4-position using reagents like KMnO₄ or RuO₄ under controlled pH (pH 7–9) . A common approach includes:
Protection : Use tert-butoxycarbonyl (Boc) groups to protect reactive amines (e.g., Boc-piperidine intermediates) .
Cyclization : Employ coupling agents like EDC/HOBt for ring closure.
Oxidation : Catalytic oxidation with RuCl₃/NaIO₄ yields the 4-oxo group.
Example Reaction Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Protection | Boc₂O, DMAP, DCM | 85 | 95% |
| Cyclization | EDC, HOBt, DMF | 72 | 90% |
| Oxidation | RuCl₃, NaIO₄, H₂O/MeCN | 68 | 98% |
Q. How is the enantiomeric purity of this compound validated experimentally?
- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) is standard. Mobile phases like hexane/isopropanol (90:10) at 1.0 mL/min resolve enantiomers. NMR using chiral shift reagents (e.g., Eu(hfc)₃) can corroborate results. Retention times and integration ratios quantify purity (>99% ee is typical for pharmacologically active forms) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., δ 4.2–4.5 ppm for the carboxylic proton; δ 170–175 ppm for carbonyl carbons).
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~2500–3300 cm⁻¹ (broad O-H stretch) confirm functional groups.
- Mass Spectrometry : ESI-MS in negative ion mode ([M-H]⁻) validates molecular weight (e.g., m/z 172.1 for C₆H₉NO₃) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the stereoselectivity of this compound synthesis?
- Methodological Answer :
- Catalyst Screening : Chiral catalysts like (R)-BINAP-Ru complexes improve enantiomeric excess (ee) in asymmetric hydrogenation.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, reducing racemization.
- Temperature Control : Low temperatures (0–5°C) minimize kinetic resolution side reactions.
Case Study : A 2021 study on analogous compounds achieved 98% ee using (S)-Proline-derived catalysts at -20°C .
Q. What computational methods predict the biological interactions of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates charge distribution and reactive sites (e.g., nucleophilic oxygen at C4).
- Molecular Docking : Simulates binding to biological targets (e.g., enzymes like D-amino acid oxidase). Software like AutoDock Vina assesses binding affinity (ΔG ≈ -8.5 kcal/mol for high-affinity interactions) .
- MD Simulations : Evaluate stability in physiological conditions (e.g., solvation in water for 100 ns trajectories).
Q. How do researchers resolve contradictions between experimental stability data and theoretical predictions for this compound?
- Methodological Answer :
- Controlled Degradation Studies : Expose the compound to stressors (pH, heat, light) and compare results with Arrhenius-based stability models.
- Statistical Analysis : Use multivariate regression to identify outliers or confounding variables (e.g., trace metal impurities accelerating oxidation).
- Peer Validation : Cross-check data with independent labs using standardized protocols (e.g., ICH Q1A guidelines) .
Methodological Frameworks for Research Design
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis formulation for studies on this compound?
- Methodological Answer :
- Feasibility : Assess synthetic scalability (e.g., gram-scale yields >70%) and analytical resource availability.
- Novelty : Target understudied applications (e.g., neuroprotective mechanisms via NMDA receptor modulation).
- Ethical Compliance : Follow institutional guidelines for handling hazardous intermediates (e.g., RuCl₃ waste disposal) .
Q. What experimental designs mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Use factorial designs to optimize parameters (e.g., pH, catalyst loading).
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring.
- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) such as residual solvent limits (<500 ppm) .
Safety and Handling
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
